5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
The compound 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with an imidazole moiety.
Metronidazole: A bactericidal agent with an imidazole core.
Uniqueness
The uniqueness of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one lies in its specific structural features, such as the presence of the dimethylamino group and the propylamine linkage, which confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
5-[[3-(dimethylamino)propylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-17(2)9-5-8-16-11-12-6-7-13-14(10-12)19(4)15(20)18(13)3/h6-7,10,16H,5,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHDWCZKSZKATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCCN(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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